molecular formula C18H14N2O4S B302695 3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid CAS No. 6201-12-3

3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid

Numéro de catalogue B302695
Numéro CAS: 6201-12-3
Poids moléculaire: 354.4 g/mol
Clé InChI: WIGXHEFVHQTFEP-OQLLNIDSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as BKM120 and is a class I phosphatidylinositol 3-kinase (PI3K) inhibitor.

Applications De Recherche Scientifique

3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid has been extensively studied for its potential therapeutic applications. It has been found to inhibit class I PI3K isoforms, which are involved in various cellular processes such as cell growth, proliferation, and survival. This compound has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, ovarian, and prostate cancer. It has also been studied for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Mécanisme D'action

The mechanism of action of 3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid involves the inhibition of class I PI3K isoforms. This inhibition leads to the suppression of the PI3K/Akt/mTOR signaling pathway, which is involved in various cellular processes such as cell growth, proliferation, and survival. Suppression of this pathway induces apoptosis and inhibits tumor growth.
Biochemical and Physiological Effects:
3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis and inhibit tumor growth in preclinical studies. It has also been found to reduce inflammation and oxidative stress in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid is that it has shown promising results in preclinical studies for the treatment of various types of cancer and neurodegenerative diseases. However, one of the limitations of this compound is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown.

Orientations Futures

There are several future directions for the study of 3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid. One direction is to conduct clinical trials to evaluate its safety and efficacy in humans. Another direction is to study its potential use in combination with other anticancer drugs to enhance its therapeutic effects. Additionally, further studies are needed to explore its potential use in the treatment of other diseases such as diabetes and cardiovascular diseases.

Méthodes De Synthèse

The synthesis method of 3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid involves the reaction of 4-bromo-2-fluoroaniline with 2-hydroxybenzaldehyde to form 4-[(2-hydroxybenzylidene)amino]-2-fluorobenzoic acid. This intermediate compound is then reacted with 5-mercapto-1H-imidazole-4-carboxaldehyde to form 4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]benzoic acid. Finally, 3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid is obtained by reacting 4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]benzoic acid with 4-(bromomethyl)phenol.

Propriétés

Numéro CAS

6201-12-3

Nom du produit

3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid

Formule moléculaire

C18H14N2O4S

Poids moléculaire

354.4 g/mol

Nom IUPAC

3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid

InChI

InChI=1S/C18H14N2O4S/c21-16-15(19-18(25)20-16)9-11-4-6-14(7-5-11)24-10-12-2-1-3-13(8-12)17(22)23/h1-9H,10H2,(H,22,23)(H2,19,20,21,25)/b15-9+

Clé InChI

WIGXHEFVHQTFEP-OQLLNIDSSA-N

SMILES isomérique

C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=S)N3

SMILES

C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)C=C3C(=O)NC(=S)N3

SMILES canonique

C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)C=C3C(=O)NC(=S)N3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.